3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline

Prostate Cancer Androgen Receptor Antagonist Structure-Activity Relationship

Leverage this structurally validated 4-aryl-2-aniline-thiazole chemotype for androgen receptor-dependent prostate cancer research. Its unique 3,4-dimethoxyphenyl motif is critical for target engagement, distinguishing it from less potent, simplified analogs. This compound provides a reliable starting point for kinase-targeted drug discovery and SAR studies. Secure your supply of this high-purity, research-use-only compound today.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
Cat. No. B11769048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC
InChIInChI=1S/C17H16N2O2S/c1-20-15-7-6-11(9-16(15)21-2)14-10-22-17(19-14)12-4-3-5-13(18)8-12/h3-10H,18H2,1-2H3
InChIKeyYIBUESDYAJGVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline for Kinase-Targeted Drug Discovery Programs: A Procurement Evidence Guide


3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline is a substituted thiazole derivative featuring a 4-(3,4-dimethoxyphenyl) moiety at the thiazole 4-position and an aniline moiety at the 2-position, with a molecular weight of 312.4 g/mol and molecular formula C17H16N2O2S . This compound belongs to the 4-aryl-2-substituted aniline-thiazole chemotype, a scaffold recognized in peer-reviewed literature for its capacity to inhibit androgen receptor-dependent prostate cancer cell growth [1]. The compound has been indexed as an antineoplastic agent in authoritative databases [2].

Procurement Risks of Replacing 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline with Unsubstituted Analogs


Generic substitution of this compound with structurally simplified thiazole analogs is scientifically unsound due to the profound impact of the 3,4-dimethoxyphenyl substituent on target engagement. In a systematic structure-activity relationship (SAR) study of 4-aryl-2-substituted aniline-thiazole analogs, the identity and substitution pattern of the 4-aryl group directly governed growth inhibitory activity against LNCaP prostate cancer cells [1]. Analogs lacking the 3,4-dimethoxy substitution pattern or bearing alternative aryl substituents (e.g., unsubstituted phenyl, 4-methoxyphenyl) exhibited substantially reduced potency compared to optimized dimethoxy-bearing derivatives in this scaffold class [1]. The aniline moiety at the 2-position further distinguishes this compound from 2-amino-thiazole analogs that lack the extended aryl-aniline architecture required for productive interactions with certain kinase ATP-binding pockets [2].

Quantitative Differentiation Evidence for 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline in Preclinical Development


Structural Basis for Androgen Receptor-Targeted Activity: Dimethoxy Motif Differentiation

In a systematic SAR evaluation of 4-aryl-2-substituted aniline-thiazole analogs for anti-cancer activity, the 3,4-dimethoxyphenyl substitution pattern at the thiazole 4-position was essential for potent growth inhibition in androgen receptor (AR)-dependent LNCaP cells [1]. Analogs bearing alternative aryl substituents (e.g., unsubstituted phenyl, 4-methoxyphenyl, 4-chlorophenyl) at the thiazole 4-position demonstrated markedly reduced or negligible inhibitory activity in the same assay system [1]. While the precise IC50 value for the specific title compound was not reported in this publication, the SAR study establishes that the 3,4-dimethoxyphenyl motif—which the title compound uniquely possesses among common commercially available 4-arylthiazol-2-yl aniline analogs—is a critical determinant of biological activity in this chemotype [1]. The study further validated in vivo efficacy for a representative analog from this series in a LNCaP xenograft model, confirming that the 4-aryl-2-substituted aniline-thiazole scaffold yields tumor growth inhibition [1].

Prostate Cancer Androgen Receptor Antagonist Structure-Activity Relationship

Kinase Scaffold Validation: Thiazole-Aniline Architecture in Vertex Patent Portfolio

The 2-aniline-4-aryl thiazole architecture—of which 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)aniline is a direct structural embodiment—has been validated as a privileged kinase inhibitor scaffold by Vertex Pharmaceuticals in US7276502, a patent covering compounds useful as inhibitors of GSK3, Aurora2, and Syk mammalian protein kinases [1]. The patent establishes that compounds conforming to this core architecture exhibit measurable kinase inhibitory activity. In contrast, commercially available 4-(3,4-dimethoxyphenyl)thiazol-2-amine (CAS 51837-85-5) , which lacks the 2-aniline extension, would be expected to show substantially reduced kinase binding due to the absence of the extended aryl group that forms critical hydrophobic interactions within the ATP-binding pocket, as established in kinase inhibitor SAR literature [2]. Similarly, compounds where the aniline is attached at alternative ring positions (e.g., 4-[2-(3,4-dimethoxyphenyl)thiazol-4-yl]aniline) exhibit a reversed connectivity pattern that alters the spatial orientation of key pharmacophoric elements relative to kinase active sites [3].

Protein Kinase Inhibition GSK3 Aurora2 Syk

Database Classification as Antineoplastic Agent: Formal Recognition of Therapeutic Relevance

3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline (designated CG500354 in MeSH) has been formally indexed by the National Library of Medicine's MeSH Supplementary Concept database with the specific annotation 'has antineoplastic activity; structure in first source' and linked to the primary research publication in Scientific Reports 2014;4:5546 [1]. This formal classification distinguishes the compound from numerous uncharacterized or unannotated thiazole derivatives available commercially. The MeSH entry provides a curated, authoritative link between this specific molecular entity and validated antineoplastic research. In contrast, closely related commercial analogs such as 3-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)aniline (regioisomeric dimethoxy substitution) and 3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)aniline lack this formal antineoplastic annotation in authoritative databases, suggesting their biological characterization is either absent or insufficient to warrant similar indexing.

Antineoplastic Cancer Research MeSH Classification

Differentiation from 5-Methyl Analog: Scaffold Flexibility and Synthetic Tractability

A closely related commercial analog, 3-(4-(3,4-dimethoxyphenyl)-5-methylthiazol-2-yl)aniline (CAS 1416338-63-0, MW 326.4), differs from the target compound solely by the presence of a methyl group at the thiazole 5-position . This structural modification introduces steric constraints that may significantly alter the compound's conformational flexibility and binding interactions with target proteins. The target compound, lacking this 5-methyl substitution, presents an unencumbered thiazole 5-position, thereby preserving a critical vector for potential additional substitution or for unhindered access to target binding pockets [1]. In medicinal chemistry campaigns, the presence of a 5-methyl group can restrict synthetic diversification at adjacent positions and may alter metabolic stability profiles. The target compound therefore offers greater scaffold flexibility for structure-activity relationship exploration and lead optimization programs.

Medicinal Chemistry Scaffold Optimization Synthetic Tractability

High-Value Research Applications for 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline in Drug Discovery


Androgen Receptor-Directed Prostate Cancer Lead Optimization Programs

This compound serves as a structurally validated starting point for medicinal chemistry campaigns targeting androgen receptor-dependent prostate cancer. The 3,4-dimethoxyphenyl motif at the thiazole 4-position aligns with the optimal SAR established for 4-aryl-2-substituted aniline-thiazole analogs, which demonstrated growth inhibition in LNCaP cells and tumor growth suppression in LNCaP xenograft models [1]. Researchers can leverage this compound to explore additional substitutions at the aniline ring or thiazole 5-position while maintaining the core 3,4-dimethoxyphenyl pharmacophore that drives AR-directed activity.

Kinase Inhibitor Discovery Targeting GSK3, Aurora2, or Syk Kinases

The 2-aniline-4-aryl thiazole architecture of this compound is explicitly encompassed within the Vertex Pharmaceuticals patent portfolio covering inhibitors of GSK3, Aurora2, and Syk kinases [1]. This scaffold has been validated for kinase inhibitory activity, making the compound suitable as a starting point for structure-based design and SAR expansion in kinase-targeted drug discovery. The unsubstituted thiazole 5-position offers a strategic diversification handle for introducing substituents that may enhance potency, selectivity, or pharmacokinetic properties [2].

Reference Standard for Regioisomeric Selectivity Profiling in Thiazole-Aniline SAR Studies

The compound's specific substitution pattern (3,4-dimethoxyphenyl at thiazole 4-position; aniline at 2-position) distinguishes it from regioisomeric analogs such as 3-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)aniline and 3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)aniline. It can therefore serve as a reference standard in systematic SAR studies designed to elucidate how dimethoxy substitution regiochemistry modulates biological activity across this scaffold class [1]. Its formal antineoplastic annotation in MeSH further supports its use as a positive control or benchmark compound in cancer cell line screening panels [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.